2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure This compound is characterized by the presence of a nitrophenyl group, a dimethylphenyl group, and a carboxylate ester functionality
Properties
Molecular Formula |
C27H22N2O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H22N2O5/c1-16-4-11-24-22(12-16)23(14-25(28-24)20-6-5-17(2)18(3)13-20)27(31)34-15-26(30)19-7-9-21(10-8-19)29(32)33/h4-14H,15H2,1-3H3 |
InChI Key |
BTAZZLVZTUTYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Carboxylate Ester: The carboxylate ester group can be introduced via esterification reactions, often using reagents such as ethyl chloroformate or similar esterifying agents.
Attachment of the Nitrophenyl and Dimethylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the quinoline core is reacted with nitrophenyl and dimethylphenyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate: Lacks the dimethylphenyl group, which may affect its chemical reactivity and biological activity.
2-(4-Nitrophenyl)-2-oxoethyl 6-methylquinoline-4-carboxylate: Lacks the dimethylphenyl group, which may influence its physical properties and applications.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of both nitrophenyl and dimethylphenyl groups, which confer distinct electronic and steric properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
